molecular formula C13H13NO2S B2550147 Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone CAS No. 2180010-55-1

Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2550147
CAS RN: 2180010-55-1
M. Wt: 247.31
InChI Key: HJEACWQDLLOCAX-UHFFFAOYSA-N
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Description

The compound "Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone" is a complex molecule that likely contains a furan ring, a thiophene ring, and a pyrrolidine ring, all of which are common heterocyclic structures in organic chemistry. These rings are known for their electronic properties and reactivity due to the presence of heteroatoms (oxygen in furan and sulfur in thiophene) that contribute to the aromaticity and stability of the compounds .

Synthesis Analysis

The synthesis of such a compound would involve multiple steps, starting with the formation of the individual heterocyclic rings followed by their subsequent functionalization and coupling. The papers provided discuss various methods for synthesizing substituted furans, pyrroles, and thiophenes. For instance, a method for synthesizing 3-methylthio-substituted furans involves a domino process that includes the reduction of a double bond followed by the Paal-Knorr furan synthesis . Another approach for the synthesis of multisubstituted furans uses ynolates in a formal [4 + 1] annulation process . These methods could potentially be adapted to synthesize the furan component of the target compound.

Molecular Structure Analysis

The molecular structure of "Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone" would be characterized by the presence of the heterocyclic rings mentioned earlier. The electronic distribution within these rings can be influenced by the substituents attached to them, which can affect the overall reactivity and properties of the molecule. The papers do not directly address the molecular structure of this specific compound, but they do provide insights into the reactivity of similar heterocyclic systems .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present and the nature of the heterocyclic rings. For example, the electrophilic substitution reactions of furan and thiophene derivatives have been studied, providing information on the relative reactivities of different positions on the rings . These studies can help predict how the compound might react under various conditions, such as in the presence of electrophiles or during coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of heteroatoms and the aromatic nature of the rings would contribute to properties such as boiling point, solubility, and stability. The papers provided do not directly discuss the physical properties of the specific compound , but they do offer data on related heterocyclic systems that could be used to infer some of its characteristics .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

Research by Ravula et al. (2016) explored the synthesis of novel pyrazoline derivatives, including compounds related to the structure of interest, through microwave-assisted synthesis. This method proved efficient, environmentally friendly, and yielded compounds with significant anti-inflammatory and antibacterial activities. The study highlights the potential of such compounds in developing new therapeutic agents (Ravula et al., 2016).

Oxidative Pd-catalysed Coupling for Alkylated Heterocycles

Wippich et al. (2015) demonstrated the regioselective oxidative Pd-catalysed coupling of alkylboronic acids with pyridin-2-yl-substituted heterocycles, including furans and thiophenes. This study suggests a novel method for the synthesis of alkylated heterocycles, enhancing the toolbox for chemical synthesis and potentially impacting material science and pharmaceutical chemistry (Wippich et al., 2015).

Aza-Piancatelli Rearrangement for Synthesis of Benzothiazine and Oxazine Derivatives

Reddy et al. (2012) explored the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction using furan-2-yl(phenyl)methanol derivatives. This method efficiently synthesized 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, emphasizing the utility of furan derivatives in synthesizing complex heterocyclic structures with potential applications in medicinal chemistry and drug development (Reddy et al., 2012).

Novel and Efficient Synthesis of Polysubstituted Furans

Damavandi et al. (2012) reported a catalyst-free, one-pot synthesis method for polysubstituted furans, highlighting the versatility and efficiency of furan derivatives in synthesizing complex organic compounds. This approach may have implications for the development of new materials and bioactive molecules (Damavandi et al., 2012).

Future Directions

The future directions for “Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone” could involve further exploration of its therapeutic potential. Indole derivatives, which share some structural similarities with the compound , have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

furan-3-yl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c15-13(11-2-5-16-8-11)14-4-1-10(7-14)12-3-6-17-9-12/h2-3,5-6,8-10H,1,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEACWQDLLOCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone

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